2-(7-Bromo-1H-indol-2-YL)ethanamine
Description
2-(7-Bromo-1H-indol-2-YL)ethanamine (C₁₀H₁₁BrN₂; MW 239.12 g/mol) is a brominated indole derivative featuring a primary ethylamine side chain at the 2-position of the indole ring and a bromine substituent at the 7-position (PubChem ID: 887581-26-2) . This compound belongs to the tryptamine family, which is structurally related to neurotransmitters like serotonin.
Properties
CAS No. |
53590-68-4 |
|---|---|
Molecular Formula |
C10H11BrN2 |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-(7-bromo-1H-indol-2-yl)ethanamine |
InChI |
InChI=1S/C10H11BrN2/c11-9-3-1-2-7-6-8(4-5-12)13-10(7)9/h1-3,6,13H,4-5,12H2 |
InChI Key |
KEJSCYIKASMWRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-1H-indol-2-YL)ethanamine typically involves the bromination of indole followed by the introduction of the ethanamine side chain. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 7-bromoindole. The subsequent step involves the reaction of 7-bromoindole with ethylamine under basic conditions to introduce the ethanamine side chain .
Industrial Production Methods
Industrial production methods for 2-(7-Bromo-1H-indol-2-YL)ethanamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(7-Bromo-1H-indol-2-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-(7-Bromo-1H-indol-2-YL)ethanoic acid.
Reduction: Formation of 2-(7-Bromo-1H-indol-2-YL)ethanol.
Substitution: Formation of 2-(7-Substituted-1H-indol-2-YL)ethanamine.
Scientific Research Applications
2-(7-Bromo-1H-indol-2-YL)ethanamine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(7-Bromo-1H-indol-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Positional Isomers of Bromo-Substituted Indolylethanamines
The position of the bromine atom and the ethylamine side chain on the indole ring significantly influences molecular properties and bioactivity. Key examples include:
Key Insights :
Halogen-Substituted Derivatives
Replacing bromine with other halogens or adding substituents like methyl or methoxy groups alters physicochemical and pharmacological profiles:
Key Insights :
Physicochemical and Quantum Chemical Properties
Evidence from molecular modeling studies (e.g., HOMO-LUMO gaps, dipole moments) highlights substituent-driven electronic effects:
- Dipole Moments: Bromine’s electronegativity increases dipole moments in 2-(7-Bromo-1H-indol-2-YL)ethanamine compared to non-halogenated tryptamines, enhancing polar interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
